molecular formula C16H20N4O3S B2765504 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 1206999-40-7

1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B2765504
CAS No.: 1206999-40-7
M. Wt: 348.42
InChI Key: BCPRAXSWOUXWPF-UHFFFAOYSA-N
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Description

The compound 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic molecule that belongs to the class of phenylpyrazoles This compound is characterized by a pyrazole ring substituted with a phenyl group and a piperazine ring substituted with a methylsulfonyl group

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on similar compounds revealed a desirable fitting pattern in the active site of their target proteins, characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The antileishmanial and antimalarial activities of similar compounds suggest that it may lead to the death of the parasites causing these diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with 4-(methylsulfonyl)piperazine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)sulfamic acid

Uniqueness

Compared to similar compounds, 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its dual functional groups (pyrazole and piperazine) and its potential as a dipeptidyl peptidase-4 inhibitor. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-18-15(12-14(17-18)13-6-4-3-5-7-13)16(21)19-8-10-20(11-9-19)24(2,22)23/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPRAXSWOUXWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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